molecular formula C24H27NO6 B6169281 (2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid CAS No. 482632-09-7

(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid

Cat. No. B6169281
CAS RN: 482632-09-7
M. Wt: 425.5
InChI Key:
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Description

The compound you mentioned is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis . The tert-butoxy group and the carboxylic acid group present in the molecule also suggest that this compound could be an intermediate in organic synthesis .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, which allows the free amino group to participate in peptide bond formation . The tert-butoxy group and the carboxylic acid group could potentially undergo a variety of organic reactions, depending on the conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) group. The tert-butoxy group is then added to the carboxylic acid group, and the Fmoc group is removed. The final step involves the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "tert-butyl bromoacetate", "diisopropylethylamine (DIPEA)", "N,N-dimethylformamide (DMF)", "trifluoroacetic acid (TFA)", "dichloromethane (DCM)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "sodium sulfate (Na2SO4)", "magnesium sulfate (MgSO4)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of L-alanine amine group with tert-butyloxycarbonyl (Boc) group using Boc2O and DIPEA in DCM", "Addition of Fmoc group to protected amine using Fmoc-OSu and DIPEA in DMF", "Addition of tert-butoxy group to carboxylic acid using tert-butyl bromoacetate and DIPEA in DMF", "Removal of Fmoc group using 20% piperidine in DMF", "Deprotection of Boc group using TFA in DCM", "Purification of product using column chromatography with ethyl acetate/methanol/water as eluent", "Characterization of product using NMR spectroscopy and mass spectrometry" ] }

CAS RN

482632-09-7

Product Name

(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid

Molecular Formula

C24H27NO6

Molecular Weight

425.5

Purity

95

Origin of Product

United States

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